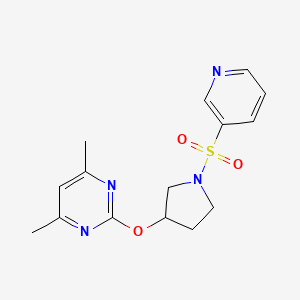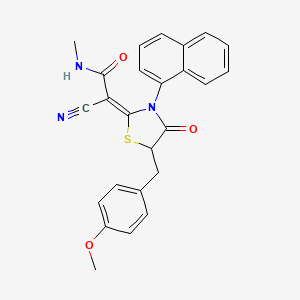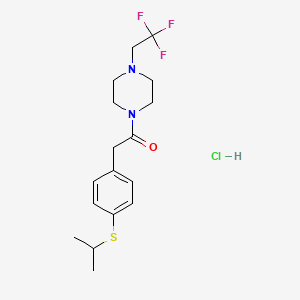
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and a bromine atom attached to a pyridinone ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide typically involves the bromination of 3-(Aminomethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions using hydrobromic acid as the brominating agent. The process involves the following steps:
Bromination: The starting material, 3-(Aminomethyl)pyridin-2(1H)-one, is dissolved in a suitable solvent such as acetic acid.
Addition of Hydrobromic Acid: Hydrobromic acid is added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the bromination to proceed.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-(Aminomethyl)pyridin-2(1H)-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is 3-(Aminomethyl)pyridin-2(1H)-one.
科学的研究の応用
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and aminomethyl group facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, depending on the target and context.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)pyridin-2(1H)-one
- 5-Bromo-2-pyridinone
- 3-(Bromomethyl)pyridin-2(1H)-one
Uniqueness
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is unique due to the presence of both an aminomethyl group and a bromine atom on the pyridinone ring. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSGCDZZTZSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)

![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)




![N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2707709.png)
![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2707711.png)
